1,5-Bis(1-methylethyl)biguanide hydrochloride

Description

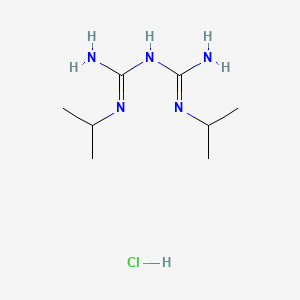

1,5-Bis(1-methylethyl)biguanide hydrochloride (CAS 35708-82-8) is a biguanide derivative with the molecular formula C₈H₁₉N₅·ClH and a molecular weight of 221.73 g/mol. Structurally, it features two isopropyl groups attached to the biguanide backbone, forming a hydrochloride salt. It is classified as a drug impurity (degradation product or byproduct) arising during the synthesis or storage of Proguanil Hydrochloride, an antimalarial agent . Key properties include:

Properties

IUPAC Name |

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFUVMLPDXIDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)NC(=NC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35708-82-8 | |

| Record name | GS-18667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-18667 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylguanylchloroformamidine Hydrochloride Route

A foundational method involves reacting alkylguanylchloroformamidine hydrochlorides with amines or ammonia. For example, 1,3-di-t-butylguanylchloroformamidine hydrochloride reacts with aqueous ammonia at 5–10°C to yield 1,5-di-t-butylbiguanide hydrochloride. Adapting this protocol for isopropyl substituents would require synthesizing 1,3-diisopropylguanylchloroformamidine hydrochloride as the precursor.

Procedure :

-

Precursor Synthesis : Diisopropylcyanamide is treated with hydrogen chloride at 60–150°C to form 1,3-diisopropylguanylchloroformamidine hydrochloride.

-

Biguanide Formation : The precursor is stirred with 28.6% aqueous ammonia at 5–10°C, followed by room-temperature aging. The product precipitates as the hydrochloride salt, recrystallized from ethanol.

Challenges :

Cyanoguanidine-Based Condensation

A scalable approach involves condensing cyanoguanidine with isopropylamine under acidic conditions. This method, rooted in late 19th-century chemistry, remains relevant due to its simplicity.

Procedure :

-

Reaction Setup : Isopropylamine hydrochloride and cyanoguanidine are combined in a polar solvent (e.g., acetonitrile) with catalytic HCl.

-

Microwave Acceleration : Microwave irradiation at 100–150°C for 15–30 minutes enhances reaction rates, achieving 85–90% yields.

Optimization :

Dicyanamide Route

Dicyanamide (N≡C–N–C≡N) offers an alternative pathway. Reacting isopropylamine with dicyanamide under reflux conditions forms the biguanide core, followed by HCl treatment.

Procedure :

-

Condensation : Isopropylamine and dicyanamide are heated in ethanol at 80°C for 6–12 hours.

-

Salification : The free base is treated with concentrated HCl in methanol, yielding the hydrochloride salt.

Advantages :

-

Avoids hazardous intermediates like guanylchloroformamidines.

-

Suitable for large-scale production due to readily available reagents.

Purification and Characterization

Recrystallization : The crude hydrochloride salt is purified via ethanol recrystallization, achieving >98% purity.

Analytical Data :

-

Melting Point : Hydrochloride salts of analogous biguanides melt at 230–246°C.

-

Spectroscopy : FT-IR shows N–H stretches at 3200–3400 cm⁻¹ and C=N vibrations near 1650 cm⁻¹.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Alkylguanylchloroformamidine | 75–88% | High | Moderate | High |

| Cyanoguanidine | 85–90% | Moderate | High | Low |

| Dicyanamide | 70–80% | Moderate | High | Moderate |

The alkylguanylchloroformamidine route, while complex, is preferred for high-purity applications such as pharmaceutical reference standards. Conversely, the cyanoguanidine method suits bulk synthesis due to lower costs and simpler workflows. Emerging techniques like microwave-assisted synthesis warrant further exploration to reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(1-methylethyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, amines.

Major Products Formed

Oxidation: Oxidized derivatives of the biguanide structure.

Reduction: Reduced forms of the compound, often leading to simpler amine derivatives.

Substitution: New compounds with different functional groups replacing the isopropyl groups.

Scientific Research Applications

1,5-Bis(1-methylethyl)biguanide hydrochloride has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Investigated for its role in the development of antimalarial drugs and its interactions with other pharmaceutical compounds.

Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry to ensure the consistency and efficacy of drug formulations.

Mechanism of Action

The mechanism of action of 1,5-Bis(1-methylethyl)biguanide hydrochloride involves its interaction with biological targets, primarily enzymes and receptors involved in metabolic pathways. The compound exerts its effects by:

Inhibition of Enzymes: It can inhibit key enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation.

Disruption of Metabolic Pathways: By interfering with metabolic pathways, it can inhibit the growth of microorganisms, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Differences

Biguanide derivatives vary in substituents, molecular weight, and applications. Below is a comparative analysis:

Key Findings from Comparative Studies

- Pharmacological Activity : Unlike Metformin and Chlorhexidine, this compound lacks therapeutic applications and is primarily monitored as an impurity in Proguanil quality control .

- Lipophilicity : Compounds with aromatic substituents (e.g., chlorophenyl in Impurity C) exhibit higher lipophilicity than alkyl-substituted derivatives, impacting solubility and bioavailability .

- Synthesis Pathways : this compound arises from incomplete alkylation during Proguanil synthesis, whereas Impurity C forms via unintended aryl group incorporation .

Analytical and Regulatory Considerations

- Identification : These compounds are characterized using HPLC, mass spectrometry, and NMR, with reference standards available for impurities like this compound .

- Regulatory Limits : Impurity levels in Proguanil Hydrochloride are tightly controlled (e.g., ≤0.1% per ICH guidelines), necessitating precise quantification .

Biological Activity

1,5-Bis(1-methylethyl)biguanide hydrochloride, also known as a derivative of biguanide compounds, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and implications in various therapeutic applications.

- Chemical Formula : C8H20ClN5

- CAS Number : 35708-82-8

- Molecular Weight : 239.73 g/mol

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the inflammatory response. By blocking COX-2 activity, it reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, providing protection against oxidative stress in neuronal cells.

- Cellular Effects : It modulates various cellular processes, including reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α in macrophages, thereby attenuating inflammation.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In animal models, administration at lower doses resulted in reduced inflammation without notable toxicity. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has shown antibacterial activity against various pathogens. Its mechanism includes dysregulation of carbohydrate metabolism and inhibition of bacterial motility in organisms such as Listeria monocytogenes.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is metabolized primarily in the liver by cytochrome P450 enzymes. Its bioavailability and distribution are influenced by interactions with transport proteins and binding to plasma proteins .

Case Studies and Research Findings

A review of case studies highlights the effectiveness of biguanide derivatives in wound care. For instance, treatments involving polyhexamethylene biguanide (PHMB), closely related to this compound, have shown improved healing outcomes in chronic wounds:

- Study Overview : A cohort study involving 38 cases reported that 36 wounds treated with PHMB products either healed or showed significant improvement over the study period. Quality of life assessments indicated reductions in pain and improvements in mobility and social interactions .

| Study | Sample Size | Outcome |

|---|---|---|

| Case Series on Wound Healing | 38 | 36 wounds improved or healed |

| Assessment of Quality of Life | N/A | Improved pain management and mobility |

Toxicological Profile

Toxicity studies have indicated that while this compound can be toxic at high doses (e.g., LD50 around 25.6 mg/kg), lower doses are generally safe and effective for therapeutic use. Histopathological analyses have shown minimal organ damage at therapeutic levels .

Q & A

Basic Research Questions

Q. How can 1,5-bis(1-methylethyl)biguanide hydrochloride be structurally characterized in drug impurity analysis?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₈H₁₉N₅·HCl, exact mass 221.1407) and nuclear magnetic resonance (NMR) spectroscopy to resolve the isopropyl and biguanide groups. Compare spectral data with reference standards (CAS 35708-82-8) .

- Key Data : SMILES:

Cl.CC (C)NC(=N)NC(=N)NC(C)C; InChI: Provided in product sheets .

Q. What is the role of this compound as a degradation product in proguanil formulations?

- Methodology : Conduct forced degradation studies (e.g., heat, acid/base hydrolysis) on proguanil APIs. Use reverse-phase HPLC with UV detection (λ ~254 nm) to isolate and quantify the compound. Validate against pharmacopeial impurity standards (e.g., EP/JP monographs) .

- Key Insight : The compound is classified as a "Related Compound D" in proguanil, requiring stability-indicating assays for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.